molecular formula C8H14O4 B2505766 4-(sec-Butoxy)-4-oxobutanoic acid CAS No. 100405-37-6

4-(sec-Butoxy)-4-oxobutanoic acid

Cat. No.: B2505766
CAS No.: 100405-37-6
M. Wt: 174.196
InChI Key: QXEKMBCCXWKAON-UHFFFAOYSA-N
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Description

4-(sec-Butoxy)-4-oxobutanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of butanoic acid, featuring a sec-butoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Williamson Ether Synthesis: One common method for preparing 4-(sec-Butoxy)-4-oxobutanoic acid involves the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation reaction, where an acyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(sec-Butoxy)-4-oxobutanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted butanoic acid derivatives.

Scientific Research Applications

4-(sec-Butoxy)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(sec-Butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The sec-butoxy group and the ketone functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-(sec-Butoxy)benzoic acid: Similar in structure but with a benzoic acid core instead of a butanoic acid core.

    4-(sec-Butoxy)phenol: Contains a phenol group instead of a ketone group.

Uniqueness

4-(sec-Butoxy)-4-oxobutanoic acid is unique due to its combination of a sec-butoxy group and a ketone functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where these functional groups are required .

Properties

IUPAC Name

4-butan-2-yloxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-6(2)12-8(11)5-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEKMBCCXWKAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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